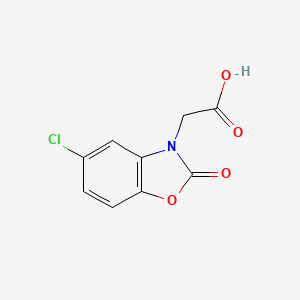

(5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid

Overview

Description

Scientific Research Applications

Heparanase Inhibition and Anti-Angiogenic Properties

- Furanylthiazole acetic acid derivatives , including benzoxazol-5-yl acetic acid compounds, have been identified as inhibitors of heparanase. These compounds show anti-angiogenic properties and potential for use in in vivo models (Courtney et al., 2005).

Ulcerative Colitis Treatment

- Azo compounds and 4-aminophenylbenzoxazol-2-yl-5-acetic acid have been evaluated for their effectiveness in treating inflammatory bowel diseases, showing potential as new leads for ulcerative colitis treatment (Jilani, Shomaf, & Alzoubi, 2013).

Antimicrobial Activity

- Substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite derivatives , synthesized from a similar chemical structure, have shown potential antibacterial and antifungal activity (Chaitanya et al., 2017).

Fluorescent Chemical Sensor

- A new fluorescent compound derived from a similar chemical structure has been found to selectively determine Co2+ ions, indicating potential as a fluorescent chemical sensor (Li Rui-j, 2013).

Anticancer Evaluation

- Naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl-1H-benzimidazole derivatives have shown in vitro anticancer activity on various cell lines, particularly on breast cancer cell lines (Salahuddin et al., 2014).

Antibacterial Activity of Benzoxazine Analogues

- Certain benzoxazine analogues related to this compound demonstrated good antibacterial activity against various bacterial strains (Kadian, Maste, & Bhat, 2012).

Crystal Structure and Spectroscopic Characterization

- The crystal structure and spectroscopic properties of a related compound were characterized, providing insights into its chemical behavior (Aydin et al., 2010).

Analgesic and Anti-Inflammatory Agents

- Certain derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities , showing potency comparable to aspirin and indomethacin (Ünlü et al., 2003).

Analgesic Activity of Acetamide Derivatives

- Acetamide derivatives related to this compound have been studied for their potential analgesic properties against various types of pain stimuli (Kaplancıklı et al., 2012).

Development of Triheterocyclic Compounds

- A series of acetic acid derivatives were synthesized, leading to the creation of new triheterocyclic compounds with potential biological significance (Demirbas, 2005).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO4/c10-5-1-2-7-6(3-5)11(4-8(12)13)9(14)15-7/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUYIEZNIDPDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N(C(=O)O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2384294.png)

![1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2384295.png)

![Methyl 4-((furan-2-ylmethyl)(4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2384302.png)

![4-acetyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2384304.png)

![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2384305.png)

![(2Z)-2-methoxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2384306.png)

![3-ethyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384315.png)